N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
Description
N-(4-Ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a furan-based carboxamide derivative featuring a phenoxymethyl substituent at the C2 position of the furan ring and a 4-ethoxyphenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-23-17-10-8-15(9-11-17)21-20(22)18-12-13-24-19(18)14-25-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEJBEOQRPLBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- CAS Number : 878716-03-1
- Molecular Weight : 299.35 g/mol
The synthesis of this compound involves the reaction of ethoxy-substituted aniline with phenoxymethyl furan derivatives. This process has been optimized to enhance yield and purity, paving the way for further biological evaluation.
Anticancer Activity
This compound has shown promising anticancer activity across various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |
These findings suggest that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antibacterial and Antifungal Activity
A study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria, as well as fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development in treating infections.
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Mechanistic Insights
The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features and reported activities of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide with similar furan-3-carboxamide derivatives:
Key Observations:
Substituent Position and Activity: The phenoxymethyl group at C2 in the target compound may provide steric bulk and moderate polarity compared to the trifluoromethyl group in 47y and V-13–009920, which introduces strong electron-withdrawing effects and enhanced metabolic stability .
Core Structure Variations :
- Furan-3-carboxamide derivatives (e.g., target compound, 47y) are distinct from furan-2-carboxamide analogues (e.g., AC1LK136 in ), where the carboxamide position alters electronic distribution and binding interactions.
Biological Activity: V-13–009920 demonstrates enzyme inhibition (IC₅₀ = 4.0 µM against PrpC), highlighting the role of the trifluoromethyl group and sulfamoylphenyl in target engagement . The target compound’s phenoxymethyl and ethoxyphenyl groups may favor different biological targets, though specific data are lacking.
Functional Group Impact on Drug-Likeness
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (47y, V-13–009920) or chlorine (AC1LK136) show improved enzyme inhibition but may suffer from higher toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
